[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
Description
This compound features a hybrid structure combining an indole moiety (via a 2-(1H-indol-3-yl)ethyl chain), a 2-oxoethylamino linker, a 4-methoxyphenyl group, and a terminal acetic acid (Figure 1). Indole derivatives are well-documented for their roles in medicinal chemistry, particularly in modulating enzyme activity and receptor binding .
Properties
IUPAC Name |
2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-17-8-6-16(7-9-17)24(14-21(26)27)13-20(25)22-11-10-15-12-23-19-5-3-2-4-18(15)19/h2-9,12,23H,10-11,13-14H2,1H3,(H,22,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNUZACGEINLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of such compounds often employs large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the reproducibility and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have enhanced or modified biological activities .
Scientific Research Applications
Chemistry
In chemistry, [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound is studied for its potential therapeutic effects. Indole derivatives are known to interact with various biological targets, making them candidates for drug development .
Medicine
In medicine, the compound’s derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties. The ability to modify the indole structure allows researchers to tailor the compound for specific therapeutic applications .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other materials that require stable and bioactive indole structures .
Mechanism of Action
The mechanism of action of [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological molecules, influencing pathways related to cell growth, apoptosis, and inflammation . The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic Acid
- Structure : Replaces the indolylethyl group with a 2-fluorobenzyl moiety.
- Molecular Formula : C₁₈H₁₉FN₂O₄ (MW: 346.36 g/mol) .
- This compound is marketed as a bioactive small molecule, suggesting utility in drug discovery .
[4-METHOXYPHENYL)({[2-(PYRIDIN-2-YL)ETHYL]CARBAMOYL}METHYL)AMINO]ACETIC ACID
Analogues with Hydrazide/Hydrazone Linkages
2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
- Structure : Uses a hydrazone bridge (E-configuration) between indole and a 3-methoxyphenyl group, with an acetamide terminus instead of acetic acid.
- The absence of a free carboxylic acid reduces solubility but could enhance membrane permeability .
2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene]acetohydrazides
- Structure : Features a hydrazide core linking indole-3-acetic acid to substituted benzaldehydes.
- Pharmacological Data : Derivatives demonstrated antibacterial activity (close to ciprofloxacin) and lipoxygenase inhibition (IC₅₀ < reference standard) .
- Comparison : The target compound’s acetic acid group may offer superior enzyme interaction compared to hydrazides, but hydrazides show promise in anti-inflammatory applications .
Analogues with Alternative Heterocycles or Linkers
2-[(4-Methylphenyl)amino]-N′-(2-oxo-2H-indol-3-yl)acetohydrazide
- Structure : Contains a 2-oxoindole linked via acetohydrazide to a 4-methylphenyl group.
2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol
Comparative Data Table
*Calculated molecular formula for the target compound based on structural analysis.
Key Insights
- Indole vs. Heterocyclic Replacements : Indole derivatives generally exhibit stronger interactions with aromatic receptors (e.g., serotonin receptors) , while pyridine or pteridine analogues may target kinases or enzymes requiring basic nitrogen .
- Linker Effects: Hydrazides/hydrazones offer synthetic versatility and photoresponsive behavior , but the 2-oxoethylamino and acetic acid groups in the target compound likely improve metabolic stability and solubility.
- Pharmacological Potential: Compounds with 4-methoxyphenyl groups show enhanced lipophilicity, aiding blood-brain barrier penetration, as seen in CDK5/p25 inhibitors .
Biological Activity
The compound [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid , also known by its CAS number 1142215-66-4, is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in oncology and neuropharmacology.
- Molecular Formula : C21H23N3O4
- Molecular Weight : 381.42 g/mol
- CAS Number : 1142215-66-4
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, including various kinases involved in cell signaling pathways. The indole moiety is known for its role in modulating neurotransmitter systems and has been linked to anti-cancer properties.
In Vitro Studies
Recent studies have explored the compound's effects on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Huh7 (Liver Cancer) | < 10 | Significant growth inhibition |
| Caco2 (Colorectal) | < 8 | Strong anti-proliferative effects |
| HCT116 (Colorectal) | < 6 | High sensitivity to treatment |
| MDA-MB 231 (Breast) | > 10 | Less responsive |
These results indicate that the compound exhibits potent anti-tumor activity, particularly against liver and colorectal cancer cell lines, while showing reduced efficacy against breast cancer cells.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on several kinases, which are crucial in cancer progression. The following table outlines the observed IC50 values for different kinases:
| Kinase | IC50 (μM) | Inhibition Type |
|---|---|---|
| DYRK1A | 0.16 | Selective inhibition |
| CK1 δ/ε | > 10 | No significant inhibition |
| GSK3 α/β | 0.090 | Potent inhibition |
The selective inhibition of DYRK1A suggests a potential mechanism for its anti-cancer effects, as this kinase is involved in regulating cell cycle and apoptosis.
Case Study: Anticancer Potential
In a study published in MDPI, the compound was shown to induce apoptosis in Huh7 cells through the activation of caspase pathways. The experiment demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a shift towards programmed cell death.
Neuropharmacological Activity
In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. In vitro assays indicated that it could enhance neuronal survival under stress conditions, possibly through modulation of neurotrophic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
